Spiro[2.2]pentane-1-carbaldehyde
Description
Historical Development and Seminal Discoveries in Spiropentane (B86408) Chemistry
The journey into the chemistry of spiropentanes began in the late 19th century. In 1887, Gustavson synthesized a hydrocarbon with the formula C₅H₈, which was initially named vinyltrimethylene. wikipedia.org It was not until 1907 that Fecht proposed the correct spirocyclic structure for this molecule. wikipedia.org The first synthesis of spiropentane was achieved by reacting 1,3-dibromopropane (B121459) with zinc dust, a method that was later refined to improve yields and purity. wikipedia.org Early methods for synthesizing substituted spiropentanes included 1,3-reductive dehalogenations and the addition of cyclopropyl (B3062369) sulfur ylides to α,β-unsaturated carbonyl compounds. acs.org A significant advancement came with the use of carbene additions to alkylidenecyclopropanes, which allowed for a wider variety of substitution patterns. acs.org
Theoretical Foundations of Spiro[2.2]pentane Structure and Bonding
The unique structural and electronic properties of the spiro[2.2]pentane framework are a direct consequence of its highly strained nature.
The geometry of spiro[2.2]pentane is characterized by two perpendicular cyclopropane (B1198618) rings fused at a central quaternary carbon. Electron diffraction studies have revealed that the carbon-carbon bonds in the cyclopropane rings are not all equivalent. The bonds to the central spiro carbon are shorter than the distal C-C bonds. The inter-ring angle is essentially 90 degrees, forcing the substituents on the rings into a fixed spatial orientation. This rigid conformational arrangement is a key feature exploited in the design of molecules with specific three-dimensional shapes.
The spiro[2.2]pentane system is endowed with a significant amount of ring strain, a consequence of the severe deviation of its bond angles from the ideal tetrahedral angle of 109.5°. This strain energy makes the molecule highly reactive and susceptible to ring-opening reactions under various conditions. The high degree of strain also influences the bond lengths and angles within the molecule, contributing to its unique chemical behavior. The inherent strain in these systems is a driving force for many of their chemical transformations. nih.gov
Substituted spiro[2.2]pentanes can exhibit axial chirality, a type of stereoisomerism that arises from the non-planar arrangement of groups around a chiral axis. In the case of appropriately substituted spiro[2.2]pentanes, the spiro center itself can be a source of chirality. For instance, (1S)-spiro[2.2]pentane-1-carbaldehyde is a chiral molecule due to the specific arrangement of the aldehyde group on the three-dimensional framework. chem-space.com The stereoselective synthesis of polysubstituted spiropentanes is a significant area of research, with methods being developed to control the configuration of multiple stereocenters. acs.org
Significance of Spiro[2.2]pentane-1-carbaldehyde as a Molecular Scaffold and Synthetic Synthon
This compound is a valuable building block in organic synthesis due to the unique combination of a reactive aldehyde functional group and the rigid, three-dimensional spiropentane core. This structure allows for the introduction of the spiropentyl motif into larger molecules, which can have a profound impact on their conformational properties and biological activity. The aldehyde group can undergo a wide range of chemical transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions, providing access to a diverse array of substituted spiropentanes.
The spiropentane framework itself is considered a bioisostere for other common cyclic systems in drug discovery, offering a novel way to explore chemical space and potentially improve the pharmacokinetic properties of drug candidates. nih.gov The rigid nature of the scaffold can help to lock a molecule into a specific conformation, which is often desirable for enhancing binding affinity to a biological target.
Below is a table summarizing some of the key properties of this compound and its corresponding carboxylic acid, which is a common synthetic derivative.
| Property | This compound | Spiro[2.2]pentane-1-carboxylic acid |
| Molecular Formula | C₆H₈O | C₆H₈O₂ |
| Molar Mass | 96.13 g/mol | 112.13 g/mol |
| CAS Number | 64940-63-2 | 17202-64-1 |
| Synonyms | spiropentyl carboxaldehyde | spiropentyl carboxylic acid |
Data sourced from PubChem CID 20289348 and 4379475. nih.govnih.gov
Current Research Landscape and Emerging Directions in Spiro[2.2]pentane Chemistry
Current research in spiropentane chemistry is largely driven by their potential applications in medicinal chemistry and materials science. The development of new and efficient methods for the stereoselective synthesis of functionalized spiropentanes remains a key focus. acs.org For example, recent strategies have utilized sulfones as carbene equivalents for the synthesis of substituted arylspiro[2.2]pentanes. nih.gov
The use of spiropentane derivatives as rigid scaffolds to create conformationally constrained analogs of biologically important molecules is an active area of investigation. The unique three-dimensional arrangement of functional groups on the spiropentane core allows for the precise positioning of pharmacophoric elements, which can lead to enhanced potency and selectivity of drug candidates. Furthermore, the introduction of the highly strained spiropentane motif can lead to novel chemical reactivity, opening up new avenues for synthetic methodology development. The exploration of reactions that leverage the inherent ring strain of these systems to drive complex molecular transformations is a promising direction for future research. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[2.2]pentane-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c7-4-5-3-6(5)1-2-6/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAPIXOLWPNUMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC2C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64940-63-2 | |
| Record name | spiro[2.2]pentane-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Elucidating the Reactivity and Mechanistic Pathways of Spiro 2.2 Pentane 1 Carbaldehyde
Reactivity Profiles Dictated by High Ring Strain in Spiro[2.2]pentanes
The spiro[2.2]pentane framework is the simplest spiro-connected cycloalkane and is noted for its significant ring strain. wikipedia.org This inherent strain is a primary driving force for its chemical reactivity, leading to transformations that relieve this energetic instability. nih.govrsc.org The reactivity of these small, strained ring systems has been a subject of continuous interest for chemists due to the remarkable and useful reactions that can be achieved. nih.gov
The high degree of strain within the spiro[2.2]pentane skeleton makes it susceptible to reactions that involve the cleavage of one of the cyclopropane (B1198618) rings. nih.gov This release of strain energy is a powerful thermodynamic driving force for many organic transformations. rsc.orgacs.org For instance, related strained systems like bicyclo[1.1.0]butanes (BCBs) undergo reactions where the central carbon-carbon bond cleaves, driven by the relief of strain. rsc.orgchemrxiv.org While absolute strain energy is a key factor, electronic delocalization in the transition state also plays a crucial role in determining the reactivity of such systems. acs.org In many cases, reactions of strained spirocycles are initiated by the opening of one of the rings, leading to the formation of more stable structures. nih.gov For example, the related oxaspiro[2.2]pentanes readily undergo ring-opening reactions driven by the relief of strain in the epoxide and cyclopropane rings. nih.gov
Heating spiropentane (B86408) and its derivatives can induce rearrangements that lead to ring-expanded products. The thermolysis of the parent spiropentane in the gas phase at temperatures between 360 to 410 °C results in a ring expansion to form its isomer, methylenecyclobutane. wikipedia.org This process is believed to proceed through a diradical intermediate, formed by the cleavage of one of the weaker carbon-carbon bonds in the cyclopropane rings. wikipedia.org
Similar thermal rearrangements are observed in related spiro systems. For example, spiro bicyclo[2.1.0]pentane-5,2'-methylenecyclopropanes undergo thermal rearrangement above 120 °C to yield methylenebicyclo[3.2.0]hept-1-enes. nih.gov This indicates that the spiro[2.2]pentane core, when subjected to thermal stress, can undergo complex rearrangements involving cleavage and reformation of bonds to yield larger, less strained ring systems. Substituted alkylidenecyclopropanes can react to form spiro[2.2]pentanes, but under different solvent conditions, can rearrange to the ring-expanded spiro[2.3]hexanes. researchgate.net
Table 1: Thermolytic Rearrangement of Spiropentane
| Reactant | Conditions | Major Product | Mechanism |
|---|
Radical reactions, which involve species with unpaired electrons, represent another important reaction pathway for strained molecules. youtube.com The high strain of the spiro[2.2]pentane system can facilitate reactions initiated by radicals. In such reactions, an initiating radical can add to one of the cyclopropane rings, leading to ring opening and the formation of a new radical intermediate, which can then undergo further reactions. chemrxiv.org The generation of a radical adjacent to a heteroatom, a site that is typically electrophilic, is a key strategy in modern organic synthesis. nih.gov For instance, bromine radical-mediated reactions have been shown to effectively induce the rearrangement of alkylidenecyclopropanes through a cyclopropylcarbinyl-homoallyl rearrangement. researchgate.net While specific radical reactions of spiro[2.2]pentane-1-carbaldehyde are not extensively detailed, the principles from related strained systems suggest that it would be susceptible to radical-initiated transformations, potentially involving addition to the aldehyde or interaction with the strained ring system.
Chemical Transformations of the Carbaldehyde Functional Group
The carbaldehyde group (-CHO) attached to the spiro[2.2]pentane scaffold is a site of rich and versatile chemistry, primarily involving reactions at the electrophilic carbonyl carbon. masterorganicchemistry.comyoutube.com
The carbonyl carbon of the aldehyde is highly electrophilic and readily undergoes nucleophilic addition reactions. masterorganicchemistry.com A wide variety of nucleophiles, including organometallic reagents (like Grignard reagents), cyanide, and enolates, can add to the carbonyl group. masterorganicchemistry.comyoutube.com This addition changes the hybridization of the carbonyl carbon from sp2 to sp3, forming a tetrahedral intermediate. masterorganicchemistry.com
For this compound, these reactions would lead to the formation of secondary alcohols or other substituted products.
Table 2: Examples of Nucleophilic Addition to Aldehydes
| Nucleophile Type | Reagent Example | Product Type |
|---|---|---|
| Carbon Nucleophile | Grignard Reagent (R-MgX) | Secondary Alcohol youtube.com |
| Carbon Nucleophile | Acetylide Ion | Propargyl Alcohol youtube.com |
Condensation reactions, such as the Aldol (B89426) condensation, are also fundamental transformations of aldehydes. masterorganicchemistry.com These reactions involve the formation of an enolate, which then acts as a nucleophile, adding to another aldehyde molecule. masterorganicchemistry.com While a self-condensation of this compound is possible, crossed-condensations with other carbonyl compounds, like the Claisen-Schmidt condensation with an aromatic aldehyde lacking α-hydrogens, are also feasible. masterorganicchemistry.com Furthermore, aldehydes can react with 1,3-dicarbonyl compounds under specific conditions to selectively form spiro dihydrofuran and cyclopropane derivatives. nih.gov
The aldehyde functional group is readily oxidized to a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. The oxidation of this compound would yield spiro[2.2]pentane-1-carboxylic acid. chemchart.comnih.gov
Conversely, the aldehyde group can be selectively reduced to a primary alcohol. This is a fundamental transformation in organic synthesis, typically accomplished using hydride reagents. The reduction of this compound would produce spiro[2.2]pentan-1-ylmethanol.
Table 3: Selective Oxidation and Reduction of this compound
| Transformation | Product |
|---|---|
| Oxidation | Spiro[2.2]pentane-1-carboxylic acid chemchart.comnih.gov |
Pericyclic Reactions Involving the Aldehyde Moiety
Pericyclic reactions represent a class of concerted processes that proceed through a cyclic transition state. While the literature provides extensive details on reactions involving the strained spiro[2.2]pentane core, specific examples of pericyclic reactions directly involving the aldehyde moiety of this compound are not extensively documented. However, the aldehyde functional group is known to participate in various pericyclic reactions, such as hetero-Diels-Alder reactions and sigmatropic rearrangements, suggesting potential, albeit underexplored, reactivity for this compound.
In a typical hetero-Diels-Alder reaction, an electron-rich diene reacts with a dienophile containing a heteroatom. The carbonyl group of an aldehyde can act as a dienophile, where the C=O double bond participates in a [4+2] cycloaddition. This would involve the reaction of this compound with a suitable diene to form a dihydropyran ring system. The feasibility of such a reaction would depend on the electronic properties of the aldehyde and the diene, as well as the reaction conditions.
Sigmatropic rearrangements are another class of pericyclic reactions that involve the migration of a sigma-bond across a π-system. wikipedia.org For an aldehyde, this could manifest as a [1,n]-hydride shift or other substituent migrations. For instance, the nih.govnih.gov-sigmatropic rearrangement known as the Claisen rearrangement involves an allyl vinyl ether, which can be formed from an aldehyde precursor. libretexts.org While direct sigmatropic rearrangements of the aldehyde group in this compound are not reported, the potential for such intramolecular reorganizations exists, particularly under thermal or photochemical conditions. libretexts.org
Reactivity of the Spiro[2.2]pentane Core in Synthetic Processes
The significant ring strain inherent in the spiro[2.2]pentane framework is the primary driver for its reactivity. This section explores the synthetic utility of this strained core in cycloaddition reactions, metal-catalyzed transformations, and reactions with electrophiles and nucleophiles.
Cycloaddition Reactions with Spiro[2.2]pentane Derivatives
The strained nature of the spiro[2.2]pentane system can influence the reactivity of adjacent functional groups in cycloaddition reactions. For instance, in Diels-Alder reactions, spirocyclization at the saturated center of a 5-membered diene can tune its reactivity. nih.gov Decreasing the size of the spiro-fused ring generally leads to an increase in Diels-Alder reactivity. nih.gov This is attributed to the spirocycle pre-distorting the diene into a geometry that is closer to the envelope-like transition state, thus lowering the activation energy. nih.gov
Computational studies have shown that spirocyclization is an effective method to enhance the Diels-Alder reactivity of geminally substituted 5-membered dienes. nih.gov This principle can be extended to derivatives of spiro[2.2]pentane. For example, spiro-fused cyclopentadienes have been studied for their dimerization and reactivity with dienophiles like ethylene. The rate of these reactions is significantly faster compared to their non-spirocyclic, geminally-substituted counterparts.
| Diene | Reaction | Relative Rate (Compared to 5,5-dimethylcyclopentadiene) | Key Finding |
|---|---|---|---|
| spiro[3.4]octa-5,7-diene | Dimerization | 220,000x faster | Smaller spirocycles enhance reactivity by lowering diene distortion energy. |
| spiro[3.4]octa-5,7-diene | Reaction with Ethylene | 1,200x faster |
Furthermore, spiro(cyclopentane-1,3'-indoline) derivatives can be synthesized via a chemo- and diastereo-selective [3+2] cycloaddition between donor-acceptor cyclopropanes and α,β-unsaturated enamides. This highlights the utility of strained three-membered rings, analogous to those in spiropentane, in constructing complex spirocyclic systems.
Metal-Catalyzed Transformations of the Spirocyclic System
Transition metals are effective catalysts for a variety of transformations involving strained ring systems. In the context of spiropentanes, metal catalysis can facilitate carbene addition, ring-opening, and rearrangement reactions.
One approach to synthesizing substituted spiropentanes involves the metal-catalyzed decomposition of diazo compounds in the presence of an alkylidenecyclopropane or an allene (B1206475). nih.gov For instance, rhodium catalysts can be used to generate cyclopropenyl esters, which are precursors to polysubstituted spiropentanes. nih.gov Furthermore, the use of zinc carbenoids in the presence of a chiral dioxaborolane ligand has been shown to produce substituted spiropentanes with high enantiomeric ratios. nih.gov
Copper-mediated carbometalation reactions are also pivotal in the synthesis of complex spiropentanes. nih.gov The addition of organocuprates to cyclopropenyl esters can proceed with high diastereoselectivity, leading to the formation of polysubstituted spiropentanes with multiple contiguous stereocenters. nih.gov The choice of the copper reagent and the directing groups on the substrate are crucial for controlling the stereochemical outcome. nih.gov
| Catalyst/Reagent | Reaction Type | Substrate Example | Product Type | Reference |
|---|---|---|---|---|
| Rhodium Catalyst | Carbene Addition | Diazoester and Alkyne | Cyclopropenyl Esters (Spiropentane Precursors) | nih.gov |
| Zinc Carbenoid/Chiral Ligand | Carbene Addition | Alkylidenecyclopropane | Enantiomerically Enriched Spiropentanes | nih.gov |
| Copper Cuprate (MeCu) | Carbometalation/SN2 | Cyclopropenyl Ester | Polysubstituted Spiropentanes | nih.gov |
| Nickel Catalyst | Cyclopropanation | 1,3-Dienes and Diazo Compounds | Cyclopropane Derivatives | libretexts.org |
Electrophilic and Nucleophilic Reactions on the Strained Rings
The high degree of strain in the two cyclopropane rings of spiro[2.2]pentane makes them susceptible to ring-opening reactions by both nucleophiles and electrophiles.
Nucleophilic Reactions: Nucleophilic attack on spiro-activated cyclopropanes is a well-established mode of reactivity. The reaction of electrophilic cyclopropanes with nucleophiles like thiophenolates proceeds via an SN2-type ring-opening. nih.gov Kinetic studies have shown that these reactions are significantly faster when an aryl group is present on the cyclopropane ring, which helps to stabilize the transition state. nih.gov The inherent SN2 reactivity is activated by both electron-rich and electron-poor π-systems on the cyclopropane. nih.gov
In the case of oxaspiro[2.2]pentanes, nucleophilic addition leads to the cleavage of a C-O bond of the epoxide, driven by the relief of ring strain. wikipedia.org A variety of nucleophiles, including heteroatoms and carbon-based nucleophiles like organocuprates, can participate in these reactions to yield substituted ketone products. wikipedia.org
Electrophilic Reactions: The reaction of spiro[2.2]pentane with the electrophile phosphorus pentachloride has been reported, demonstrating that the strained rings can also react with electrophilic reagents. wikipedia.org While the specific products of this reaction with the parent spiropentane are noted, the general methodology of using phosphorus pentachloride to phosphorylate various organic nucleophiles is well-known. wikipedia.org Another example involves the reaction of substituted alkylidenecyclopropanes with the Me₃Al/CH₂I₂ reagent system, which acts as an electrophilic cyclopropanating agent to furnish spiro[2.2]pentanes. researchgate.net
Detailed Mechanistic Investigations using Isotopic Labeling and Kinetic Studies
The mechanisms of reactions involving the highly strained spiro[2.2]pentane core have been the subject of detailed investigations, often employing isotopic labeling and kinetic studies to elucidate the intricate pathways.
Deuterium (B1214612) labeling has been a powerful tool in understanding the formation of vinylcyclopropane (B126155) byproducts that can arise during the synthesis of spiropentanes. For instance, in the synthesis of aryl-substituted spiro[2.2]pentanes using sulfones as carbene equivalents, deuterium-labeling studies suggested that the formation of vinylcyclopropane products occurs through a stepwise addition-elimination/isomerization pathway rather than a direct C-H insertion. nih.gov
Isotopic labeling has also been used to probe the stereomutation of the spiropentane skeleton itself. When spiropentane molecules labeled with deuterium are heated, a topomerization reaction is observed, similar to that seen in cyclopropane, where cis-1,2-dideuteriospiropentane equilibrates with its trans isomer. youtube.com This provides insight into the dynamic nature of the spirocyclic system and the potential for bond cleavage and reformation under thermal conditions.
Kinetic studies have been instrumental in quantifying the reactivity of spiro-activated cyclopropanes. The kinetics of the SN2-type ring-opening of electrophilic cyclopropanes with various thiophenolates were monitored photometrically. nih.gov These studies revealed that the second-order rate constants followed linear free-energy relationships with the nucleophilicity parameters and basicities of the thiophenolates, providing quantitative evidence for the proposed SN2 mechanism. nih.gov The parabolic Hammett plots obtained by varying substituents on the aryl-substituted cyclopropanes indicated a complex interplay of electronic effects in stabilizing the transition state. nih.gov
Advanced Spectroscopic Characterization and Computational Analysis of Spiro 2.2 Pentane 1 Carbaldehyde
Application of Advanced Spectroscopic Techniques for Structural Elucidation
Experimental analysis of spiro[2.2]pentane-1-carbaldehyde relies on a combination of spectroscopic techniques, each providing a crucial piece of the structural puzzle. These methods are essential for confirming the connectivity, molecular composition, and functional group characteristics of this strained spirocyclic aldehyde.
Due to the compact and rigid nature of the spiro[2.2]pentane framework, the one-dimensional ¹H and ¹³C NMR spectra of this compound can be complex and exhibit overlapping signals. Multi-dimensional NMR techniques are indispensable for unambiguous assignment of the proton and carbon signals and for confirming the intricate stereochemical relationships within the molecule. omicsonline.orgresearchgate.net
Techniques such as 2D Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity.
COSY experiments reveal proton-proton (¹H-¹H) couplings, allowing for the mapping of adjacent protons within the two cyclopropane (B1198618) rings and the connection to the aldehyde proton.
HSQC spectroscopy correlates directly bonded carbon atoms to their attached protons, providing a clear map of each C-H bond.
The following table outlines the expected correlations in 2D NMR experiments used for the structural elucidation of this compound.
| NMR Experiment | Correlates | Purpose for this compound |
| COSY | ¹H ↔ ¹H (through 2-3 bonds) | Maps proton connectivity within each cyclopropyl (B3062369) ring and identifies protons on the carbon adjacent to the aldehyde group. |
| HSQC | ¹H ↔ ¹³C (through 1 bond) | Directly links each proton signal to its corresponding carbon signal, assigning the CH groups in the molecule. |
| HMBC | ¹H ↔ ¹³C (through 2-3 bonds) | Confirms the attachment of the aldehyde group to the spiro[2.2]pentane core by showing correlations from the aldehyde proton to the ring carbons. |
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio with extremely high accuracy. For this compound, HRMS provides definitive verification of its elemental composition, C₆H₈O. nih.gov This level of precision allows differentiation from other compounds that might have the same nominal mass.
The table below contrasts the nominal mass with the precise monoisotopic mass, highlighting the data obtained from HRMS.
| Parameter | Value | Source |
| Molecular Formula | C₆H₈O | Computed |
| Nominal Mass | 96 g/mol | Computed |
| Monoisotopic Mass | 96.057514874 Da | Computed by PubChem nih.gov |
The experimentally measured mass from an HRMS instrument would be compared to the calculated monoisotopic mass. A match within a very narrow tolerance (typically < 5 ppm) confirms the molecular formula.
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound and to probe the effects of its significant ring strain. nih.gov
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group. This typically appears in the region of 1720-1740 cm⁻¹. The exact position can be influenced by conjugation and ring strain. Additionally, C-H stretching vibrations for the aldehyde proton (around 2720 cm⁻¹ and 2820 cm⁻¹) and the cyclopropyl rings (above 3000 cm⁻¹) are expected.
Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly effective for detecting vibrations of non-polar bonds. It would be useful for characterizing the C-C stretching and breathing modes of the spiro[2.2]pentane framework, which are often weak in the IR spectrum.
The high degree of ring strain in the spiro[2.2]pentane system may cause shifts in the vibrational frequencies compared to less strained analogs.
| Functional Group / Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Detection Method |
| Aldehyde C=O | Stretch | ~1725-1740 | IR (Strong) |
| Aldehyde C-H | Stretch | ~2720, ~2820 | IR (Medium) |
| Cyclopropyl C-H | Stretch | >3000 | IR (Medium), Raman |
| Cyclopropyl C-C | Stretch/Breathing | Variable | Raman (Stronger) |
As this compound is a liquid, obtaining single crystals suitable for X-ray diffraction is challenging. Therefore, structural confirmation at the atomic level is typically achieved by analyzing a solid, crystalline derivative. The corresponding spiro[2.2]pentane-1-carboxylic acid is a common and suitable candidate for such analysis. nih.govsigmaaldrich.com
X-ray crystallography provides unequivocal proof of the molecular structure, yielding precise measurements of bond lengths, bond angles, and the three-dimensional arrangement of atoms. For the spiro[2.2]pentane core, this technique would definitively confirm the perpendicular orientation of the two cyclopropane rings and quantify the significant distortions from ideal geometries caused by extreme ring strain.
| Structural Parameter | Information Gained from X-ray Crystallography of a Derivative |
| Bond Lengths | Precise measurement of C-C bonds within the strained rings and the C-C bond connecting the carboxyl group. |
| Bond Angles | Quantification of the deviation of intra-ring C-C-C angles from the ideal 60° of cyclopropane. |
| Torsional Angles | Defines the exact three-dimensional shape and spirocyclic nature of the molecule. |
| Intermolecular Interactions | Reveals how molecules pack in the crystal lattice, showing interactions like hydrogen bonding in the carboxylic acid derivative. |
Quantum Chemical and Computational Studies
Computational chemistry provides a powerful theoretical lens to investigate the properties of molecules that are difficult to measure experimentally or to gain deeper insight into their underlying electronic nature.
Density Functional Theory (DFT) is a robust computational method used to model the electronic structure of molecules. nih.govresearchgate.net For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), can predict and rationalize its geometry, stability, and chemical reactivity. nih.gov
Key insights from DFT analysis include:
Optimized Geometry: DFT can calculate the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with experimental data from derivatives.
Electronic Structure: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.
Reactivity and Electrostatic Potential: A Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution. researchgate.net For this compound, the MEP map would show a region of high negative potential (red) around the carbonyl oxygen, identifying it as a primary site for electrophilic attack or coordination. Regions of positive potential (blue) would indicate electrophilic sites.
The following table summarizes typical parameters that can be obtained from DFT calculations.
| Calculated Parameter | Significance |
| Total Energy | Indicates the thermodynamic stability of the optimized molecular structure. |
| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; correlates with chemical reactivity and stability. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, predicting sites for nucleophilic and electrophilic attack. researchgate.net |
Computational Analysis of Ring Strain Energy and Bond Properties
The defining characteristic of the spiro[2.2]pentane framework is its significant ring strain. Computational studies on the parent hydrocarbon, spiropentane (B86408), reveal a substantial strain energy, which is considerably higher than twice the strain of a single cyclopropane ring. nih.govwikipedia.org This increased strain is attributed to the unique structural constraints imposed by the spiro-fusion of two cyclopropane rings at a single carbon atom. This central quaternary carbon is forced into a hybridization state that deviates significantly from the ideal sp3 geometry, leading to distorted bond angles and increased potential energy. nih.gov
Detailed computational analyses using ab initio methods would be required to precisely quantify the bond properties of this compound. Based on studies of related strained systems, the C-C bonds within the cyclopropane rings are expected to be elongated compared to a typical alkane C-C bond, while the C-CHO bond is likely to exhibit properties influenced by the electronic interplay between the carbonyl group and the strained ring system.
Table 1: Calculated Strain Energies of Related Cycloalkanes
| Compound | Strain Energy (kcal/mol) |
|---|---|
| Cyclopropane | 27.8 |
| Cyclobutane (B1203170) | 26.3 |
This table presents comparative strain energies to contextualize the high strain of the spiropentane system. Data for cyclopropane and cyclobutane are well-established reference values.
Conformational Analysis and Exploration of Energy Landscapes
The conformational landscape of this compound is primarily dictated by the rotation around the single bond connecting the carbaldehyde group to the spiropentane ring. Due to the rigidity of the spirocyclic core, the primary degree of conformational freedom is this C-C bond rotation.
Computational studies on the analogous molecule, cyclopropane carboxaldehyde, provide significant insight into the likely conformational preferences of this compound. For cyclopropane carboxaldehyde, two primary conformers are considered: the s-trans (or anti) conformation, where the carbonyl bond is oriented away from the cyclopropane ring, and the s-cis (or syn) conformation, where the carbonyl bond is positioned over the ring.
Experimental and theoretical studies on cyclopropane carboxaldehyde have shown that the s-trans conformer is generally more stable than the s-cis conformer, with a reported enthalpy difference of approximately 1.14 ± 0.10 kJ/mol. The rotational barrier between these conformers is also a key feature of the energy landscape. For this compound, a similar preference for the s-trans conformer is anticipated to minimize steric interactions between the carbonyl oxygen and the adjacent cyclopropane ring.
The energy landscape would feature two minima corresponding to the s-trans and s-cis conformers, separated by a transition state. The precise energy difference between the conformers and the height of the rotational barrier for this compound would necessitate specific computational modeling, likely employing methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2).
Table 2: Conformational Energy Data for Cyclopropane Carboxaldehyde (Analogous System)
| Conformer | Relative Energy (kJ/mol) |
|---|---|
| s-trans (anti) | 0 (most stable) |
This table provides data for a closely related molecule to infer the conformational behavior of this compound.
Theoretical Prediction of Reaction Pathways and Transition States
The high ring strain and the presence of a reactive aldehyde functionality make this compound an interesting substrate for theoretical studies of reaction mechanisms. Computational chemistry can be employed to predict the most likely reaction pathways and to characterize the structures and energies of the associated transition states.
A primary area of investigation would be the nucleophilic addition to the carbonyl group, a characteristic reaction of aldehydes. Theoretical models can predict the trajectory of nucleophilic attack and the stereochemical outcome of such reactions. The strained nature of the spiropentyl group may influence the facial selectivity of the nucleophilic addition.
Furthermore, the high strain energy of the spiropentane system suggests that reactions involving ring-opening could be thermodynamically favorable. Computational studies could explore potential reaction pathways where the aldehyde group participates in or facilitates the cleavage of one of the cyclopropane rings. For instance, under certain conditions, the initial adduct from a nucleophilic addition could undergo a subsequent rearrangement that leads to a less strained ring system.
The theoretical prediction of reaction pathways would involve locating the transition state structures for various potential reactions, such as reduction, oxidation, or addition of organometallic reagents. The calculated activation barriers for these pathways would provide a quantitative measure of their relative feasibility. For example, in a study of the cycloaddition between a donor-acceptor spirocyclopropane and an aldehyde catalyzed by an acid, the reaction was shown to proceed through activation of the cyclopropane, nucleophilic attack by the aldehyde, and subsequent ring formation. While this is a different reaction type, it highlights the utility of computational methods in elucidating complex reaction mechanisms involving spirocycles.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Spiropentane |
| Cyclopropane |
| Cyclobutane |
Academic and Research Applications of Spiro 2.2 Pentane 1 Carbaldehyde
Spiro[2.2]pentane-1-carbaldehyde as a Versatile Chiral Building Block in Complex Molecule Synthesis
The aldehyde functional group on the spiro[2.2]pentane core serves as a versatile chemical handle, allowing for a wide range of transformations. This versatility, combined with the scaffold's inherent chirality and rigidity, makes it a powerful tool for constructing sophisticated molecular architectures. The interest in spirocyclic motifs is growing, particularly in medicinal chemistry, due to the improvements in drug-like properties that can be achieved by incorporating such sp³-rich systems into bioactive compounds. researchgate.net
The development of peptidomimetics, which are molecules that mimic the structure and function of natural peptides, is a key strategy in modern drug discovery. mdpi.com These mimics aim to overcome the limitations of natural peptides, such as poor stability and low bioavailability. A common approach involves creating conformationally constrained amino acids that lock the peptide backbone into a specific bioactive shape, often mimicking secondary structures like β-turns. mdpi.com
The rigid spiro[2.2]pentane framework is an ideal scaffold for this purpose. nih.gov Research has demonstrated the synthesis of novel conformationally constrained analogues of L-glutamic acid based on this scaffold. nih.gov Specifically, a diastereodivergent synthesis has been developed to produce four racemic pairs of 1-aminospiro[2.2]pentyl-1,4-dicarboxylic acid. nih.gov These compounds serve as rigid glutamate (B1630785) analogues, with their fixed spatial arrangement of carboxylic acid and amino groups offering potential as selective ligands for glutamate receptors. nih.gov The aldehyde group of this compound provides a direct entry point for the synthetic sequences required to produce such constrained amino acids.
Table 1: Features of Spiro[2.2]pentane-Based Amino Acid Analogues
| Feature | Description | Reference |
|---|---|---|
| Scaffold | Spiro[2.2]pentane | nih.gov |
| Target Mimicry | Conformationally constrained analogues of L-glutamic acid. | nih.gov |
| Key Synthesis | A diastereodivergent approach yields multiple stereoisomers. | nih.gov |
| Potential Application | Selective ligands for ionotropic and metabotropic glutamate receptors. | nih.gov |
Beyond peptidomimetics, this compound is a valuable starting material for a variety of advanced organic scaffolds. The rigidity of spiro-junctions in molecular frameworks allows for precise spatial positioning of functional groups, which is crucial for interactions with biological targets and for creating materials with specific properties. nih.gov The aldehyde can be readily converted into a multitude of other functional groups, enabling its integration into larger, more complex molecules. For instance, synthetic methods have been developed for producing various polysubstituted spiropentanes with multiple contiguous stereocenters. researchgate.net The unique spirocyclic core is also found in a class of fungal secondary metabolites known as spirodioxynaphthalenes, which exhibit a wide range of biological activities. rsc.org The synthetic versatility of the carbaldehyde makes it a key component for building libraries of novel spirocyclic compounds for screening in drug discovery and materials science.
Transition-metal-catalyzed asymmetric reactions are fundamental to modern organic synthesis, and the design of effective chiral ligands is paramount for achieving high stereoselectivity. nih.gov Chiral spiro compounds are considered privileged structures in asymmetric catalysis due to their well-defined and rigid stereochemical environment. nih.govrsc.org
This compound is an attractive precursor for novel chiral ligands. The aldehyde functionality can be transformed through established chemical reactions into coordinating groups like phosphines, amines, or alcohols. For example, reduction of the aldehyde to an alcohol, followed by conversion to a halide and subsequent reaction with a phosphide (B1233454) source, can yield chiral phosphine (B1218219) ligands. The inherent chirality of the spiro[2.2]pentane backbone can effectively control the stereochemical outcome of catalytic reactions. nih.gov The development of such rigid, C-stereogenic chiral phosphine ligands has been a focus of recent research, leading to successful applications in various asymmetric transformations. nih.gov
Table 2: Potential Ligand-Forming Transformations of this compound
| Transformation Pathway | Resulting Functional Group | Potential Ligand Type |
|---|---|---|
| 1. Reduction2. Tosylation/Halogenation3. Substitution with R₂PH | -CH₂PR₂ | Monodentate or Bidentate Phosphine |
| Reductive Amination with R₂NH | -CH₂NR₂ | Chiral Amine |
| Grignard Addition (R-MgBr) | -CH(OH)R | Chiral Alcohol |
Design and Development of Novel Functional Molecules and Materials
The unique structural and electronic properties of the spiro[2.2]pentane framework are being harnessed to create functional molecules and materials with responsive characteristics.
Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govnih.gov One powerful bioorthogonal technique is "photoclick chemistry," where light is used to trigger a rapid reaction, often between a tetrazole and a strained alkene, providing spatiotemporal control over molecular labeling. nih.govspringernature.com
Highly strained alkenes are ideal for these reactions due to their high reactivity. Researchers have designed and synthesized the related spiro[2.3]hex-1-ene, a genetically encodable, double-strained alkene, specifically for use in "superfast photoclick chemistry." springernature.com Its high strain energy allows for rapid, light-triggered labeling of proteins in mammalian cells. The spiro[2.2]pentane system, being even more strained, represents a promising scaffold for developing the next generation of photo-activatable probes with potentially even faster reaction kinetics for advanced bioorthogonal labeling applications.
Molecular switches are molecules that can be reversibly shifted between two or more stable states by an external stimulus, such as light, heat, or a chemical signal. This property makes them attractive for applications in data storage, sensors, and smart materials. Spiro compounds, particularly those containing photochromic units, are well-known molecular switches. nih.gov For example, certain spiro-indoline naphthopyrans exhibit negative photochromism, changing their structure and color upon illumination. nih.gov
The highly rigid and strained nature of the spiro[2.2]pentane unit offers a unique platform for designing novel molecular switches. Its framework can be functionalized with chromophores and other responsive groups. The inherent strain of the dual cyclopropane (B1198618) rings could be harnessed to influence the electronic properties of attached photoactive units or to create systems where a switching event is coupled to a significant and predictable geometric change, leading to new types of responsive materials.
Fundamental Investigations into Highly Strained Hydrocarbon Chemistry
This compound, by virtue of its compact and rigid three-dimensional structure, is an exceptional tool for exploring the chemical and physical limits of molecular frameworks. The inherent strain within the dual cyclopropane rings fused at a single carbon center gives rise to unusual reactivity and bonding characteristics, which are further modulated by the presence of the electron-withdrawing carbaldehyde group.
Probing Unusual Bonding and Electronic Properties
The parent hydrocarbon, spiropentane (B86408), exhibits distinct bonding features that deviate significantly from those of standard alkanes. Electron diffraction studies have revealed two different carbon-carbon bond lengths: the bonds to the central quaternary spiro-carbon are shorter (approximately 146.9 pm) than the bonds between the methylene (B1212753) groups (approximately 151.9 pm). wikipedia.org The C-C-C bond angles at the spiro center are also highly compressed (62.2°), even more so than in a simple cyclopropane ring. wikipedia.org This geometry forces the bonding orbitals to have a high degree of p-character, resulting in "bent" or "banana" bonds that are weaker and more reactive than typical sigma bonds.
The introduction of a carbaldehyde group directly onto one of the cyclopropane rings of the spiropentane skeleton is expected to have a profound impact on these electronic properties. The aldehyde's carbonyl group is a powerful electron-withdrawing moiety, which can perturb the electron density distribution throughout the strained framework. This perturbation can be studied using a variety of spectroscopic and computational methods to gain deeper insights into the electronic communication between the functional group and the strained rings.
Computed Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₆H₈O |
| Molar Mass | 96.13 g/mol |
| IUPAC Name | This compound |
| CAS Number | 64940-63-2 |
| SMILES | C1CC12CC2C=O |
Data sourced from PubChem CID 20289348. nih.gov
These fundamental properties provide a baseline for more advanced computational studies, such as mapping the molecule's electrostatic potential surface and calculating bond dissociation energies. Such investigations are crucial for understanding how the aldehyde functionality influences the reactivity of the strained rings, for instance, in reactions involving ring-opening or rearrangements. The thermolysis of spiropentane itself leads to ring expansion and fragmentation, and the presence of the carbaldehyde could direct or alter these reaction pathways. wikipedia.org
Advancing Stereochemical Control and Asymmetric Synthetic Methodologies
The rigid, dissymmetric nature of the spiropentane scaffold makes it an attractive template for the development of new methods in stereochemical control and asymmetric synthesis. acs.orgnih.gov The defined spatial arrangement of substituents on the spiropentane core can be used to influence the stereochemical outcome of reactions at or near the chiral center.
This compound is a particularly valuable starting material in this context. The aldehyde functional group is a versatile handle that can be readily transformed into a wide array of other functionalities with high levels of stereocontrol. For example, it can undergo:
Nucleophilic additions: Reactions with organometallic reagents or enolates can generate chiral secondary alcohols. The facial selectivity of these additions can be influenced by the steric bulk of the spiropentane framework or by the use of chiral catalysts.
Reductions: Stereoselective reduction of the aldehyde can yield the corresponding chiral primary alcohol.
Oxidations: Oxidation of the aldehyde provides Spiro[2.2]pentane-1-carboxylic acid, another important chiral building block. nih.gov
Olefinations: Wittig-type reactions or other olefination protocols can be used to introduce new carbon-carbon double bonds with defined stereochemistry.
The development of catalytic, enantioselective transformations of this compound is an active area of research. The synthesis of enantiomerically enriched spiropentane derivatives is of significant interest for applications in medicinal chemistry, where they can serve as conformationally constrained pharmacophores. nih.gov For instance, spiropentane-based amino acids have been synthesized and evaluated as glutamate receptor ligands, highlighting the potential of this scaffold in drug discovery. nih.govresearchgate.net The aldehyde provides a key entry point for the synthesis of such complex and biologically relevant molecules.
A new approach for the synthesis of polysubstituted spiropentanes with up to five contiguous stereocenters has been developed through a regio- and diastereoselective carbometalation of disubstituted cyclopropenes. acs.org This methodology underscores the capacity of the spiropentane framework to control complex stereochemical arrays. This compound can be envisioned as a crucial precursor in similar strategies, where the aldehyde is first converted to a directing group to guide the stereoselective construction of adjacent stereocenters.
Conclusion and Future Research Directions
Synthesis of Spiro[2.2]pentane-1-carbaldehyde
Direct and specific methods for the synthesis of this compound are not extensively reported in peer-reviewed literature. However, the synthesis of the core spiro[2.2]pentane ring system is well-established, offering potential pathways for the subsequent introduction of a carbaldehyde group.
One prominent method for constructing the spiro[2.2]pentane skeleton is the Simmons-Smith cyclopropanation of allenamides . nih.govrsc.org This reaction, while effective for creating the dual cyclopropane (B1198618) structure, has shown low diastereoselectivity with unsubstituted allenamides. nih.gov Another approach involves the use of sulfones as carbene equivalents to produce substituted arylspiro[2.2]pentanes. nih.govnih.gov This method has been successful in generating a range of derivatives, suggesting its potential adaptability for creating a precursor to the carbaldehyde. nih.govnih.gov
Furthermore, organoaluminum reagents , such as the Me3Al/CH2I2 system, have been employed to synthesize mono- and disubstituted spiro[2.2]pentanes from substituted alkylidenecyclopropanes. researchgate.net The historical synthesis of the parent spiropentane (B86408), first achieved by Gustavson in 1896, involved the reaction of 2,2-bis(bromomethyl)-1,3-dibromopropane with zinc metal. wikipedia.org
A plausible, though not explicitly documented, route to this compound could involve the oxidation of the corresponding alcohol, spiro[2.2]pentan-1-ylmethanol. The synthesis of this alcohol could potentially be achieved through the functionalization of a suitable spiro[2.2]pentane precursor.
| Synthetic Method for Spiro[2.2]pentane Core | Key Reagents | Potential for Carbaldehyde Synthesis |
| Simmons-Smith Cyclopropanation | Et2Zn, ICH2X | Indirect, would require further functionalization. |
| Sulfone-based Carbene Equivalents | Sulfones, Base | Could potentially be adapted to introduce a protected aldehyde. |
| Organoaluminum Reagents | Me3Al, CH2I2 | Offers a route to substituted spiropentanes, which could be precursors. |
| Gustavson Reaction | Zn, 2,2-bis(bromomethyl)-1,3-dibromopropane | Primarily for the unsubstituted core, requiring subsequent C-H activation. |
| Photochemical Synthesis | 2-mesyloxy phenyl ketones | Leads to benzoyl derivatives, not directly to the carbaldehyde. rsc.org |
Reactivity of this compound
The reactivity of this compound itself has not been a subject of detailed study. However, the inherent strain of the spiro[2.2]pentane system and the presence of the aldehyde group suggest a rich and varied chemical behavior.
The spiro[2.2]pentane moiety is known for its high degree of ring strain, which influences its reactivity. nih.gov Thermolysis of the parent spiropentane at high temperatures (360-410 °C) leads to ring expansion to methylenecyclobutane. wikipedia.org This suggests that the aldehyde derivative could undergo similar skeletal rearrangements under thermal or catalytic conditions. The presence of reactive groups can facilitate reactions like halogenation and oxidation. solubilityofthings.com
The aldehyde group is a versatile functional group capable of undergoing a wide array of transformations, including:
Oxidation to the corresponding carboxylic acid (spiro[2.2]pentane-1-carboxylic acid).
Reduction to the primary alcohol (spiro[2.2]pentan-1-ylmethanol).
Nucleophilic addition reactions , such as the Grignard reaction, to form secondary alcohols.
Wittig-type reactions to generate alkenyl-substituted spiro[2.2]pentanes.
Reductive amination to produce spiro[2.2]pentyl-methanamines.
A study on the reaction of spiro[2.2]pentane with phosphorus pentachloride has been reported, indicating the potential for phosphorylation reactions. researchgate.net The reactivity of related oxaspiro[2.2]pentanes involves acid-mediated rearrangement or nucleophilic addition, leading to cleavage of the C-O bond of the epoxide. nih.gov
Spectroscopic and Computational Analysis of this compound
Spectroscopic Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton and carbon NMR spectra would be expected to show characteristic signals for the cyclopropyl (B3062369) protons and carbons, as well as a downfield signal for the aldehyde proton and carbon. The high symmetry of the unsubstituted spiro[2.2]pentane is broken by the aldehyde group, leading to a more complex splitting pattern. Experimental procedures and 1H NMR spectra for amido-spiro[2.2]pentanes have been documented. rsc.org
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch would be expected around 1700-1725 cm⁻¹. The C-H stretching of the cyclopropyl rings would also be present.
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (96.13 g/mol ).
Computational Analysis: Computational studies on the parent spiropentane have been performed to determine its geometry, energy, and vibrational frequencies. acs.org These studies revealed two different C-C bond lengths, with the bonds to the central spiro carbon being shorter. wikipedia.org Computational methods have also been employed to investigate the photochemical synthesis of benzoyl spiro[2.2]pentanes and the impact of pathogenic mutations in enzymes, highlighting the utility of these techniques in understanding complex chemical systems. rsc.orgchemrxiv.org Similar computational approaches could be applied to this compound to predict its conformational preferences, electronic properties, and spectroscopic signatures.
Academic and Research Applications of this compound
While direct applications of this compound in academic and research settings are not documented, the unique structural features of the spiro[2.2]pentane scaffold have made its derivatives attractive targets in various fields.
The rigid and three-dimensional nature of the spiro[2.2]pentane unit makes it a valuable scaffold in medicinal chemistry . nih.gov For instance, spiro[2.2]pentane-based structures have been investigated as conformationally constrained analogues of L-glutamic acid, with potential applications as glutamate (B1630785) receptor ligands. nih.gov Amido-spiro[2.2]pentane systems are also of interest for their potential biological activities. nih.govresearchgate.net
The aldehyde functionality in this compound would serve as a synthetic handle for the elaboration into more complex molecules. This could enable its use as a building block for the synthesis of novel pharmaceuticals, agrochemicals, or materials with unique properties. The introduction of the spiro[2.2]pentyl moiety can significantly impact the physicochemical properties of a molecule, including its potency and selectivity. researchgate.net
Unexplored Research Avenues and Potential Innovations in this compound Chemistry
The chemistry of this compound remains a largely uncharted territory, presenting numerous opportunities for future research and innovation.
Unexplored Research Avenues:
Development of a reliable and high-yielding synthesis for this compound is a primary research goal. This would unlock its potential as a readily available building block.
A thorough investigation of its fundamental reactivity is needed. This includes exploring its behavior in various organic transformations and its potential to undergo novel rearrangements due to the strained ring system.
The synthesis and biological evaluation of derivatives of this compound could lead to the discovery of new therapeutic agents. Its rigid structure could be exploited to design highly selective enzyme inhibitors or receptor ligands.
Exploration of its use in materials science , for example, as a monomer for the synthesis of novel polymers with unique thermal or optical properties.
Potential Innovations:
The development of asymmetric syntheses of chiral this compound would be a significant advancement, providing access to enantiomerically pure derivatives for pharmacological studies.
The use of this compound in multicomponent reactions could provide rapid access to complex molecular architectures incorporating the spiro[2.2]pentane motif.
Computational modeling could be used to predict the properties of polymers and materials derived from this compound, guiding experimental efforts towards promising targets.
Q & A
Q. What are the established synthetic routes for spiro[2.2]pentane-1-carbaldehyde, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound typically involves cyclopropanation reactions, such as Simmons-Smith cyclopropanation of allenamides or ketones (e.g., α-spiropentyl acetic acid derivatives) . Key variables include catalyst choice (e.g., Zn/Ag systems), solvent polarity, and temperature. For example, using methylene chloride as a solvent may improve cyclopropane ring stability, while elevated temperatures (80–100°C) can enhance reaction rates but risk decomposition. Yield optimization requires GC-MS or HPLC monitoring to track intermediate stability and purity .
Q. How is the IUPAC nomenclature for spiro[2.2]pentane derivatives applied to this compound?
- Methodological Answer : The name "this compound" follows IUPAC rules: the spiro atom connects two rings, each with two carbon atoms adjacent to it (denoted by [2.2]). The root name "pentane" reflects the total carbons (5), and the aldehyde group (-CHO) is assigned position 1. Systematic numbering starts at the spiro atom, prioritizing the smaller ring first .
Q. What are the key reactivity patterns of the aldehyde group in this compound under nucleophilic or electrophilic conditions?
- Methodological Answer : The aldehyde group undergoes nucleophilic additions (e.g., Grignard reactions) but may exhibit steric hindrance due to the rigid spirocyclic core. Electrophilic attacks (e.g., oxidation to carboxylic acids) require careful control of oxidizing agents (e.g., KMnO4 vs. milder TEMPO/NaClO systems) to avoid ring strain-induced decomposition. Comparative studies with non-spiro aldehydes (e.g., pentanal) can isolate steric/electronic effects .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic and steric effects of the spiro[2.2]pentane core on aldehyde reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map the molecule’s frontier orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. Steric maps using molecular mechanics (e.g., MMFF94) quantify spatial hindrance around the aldehyde. Compare results with experimental kinetic data (e.g., reaction rates with bulky nucleophiles like triphenylphosphine) to validate models .
Q. What mechanistic insights explain contradictory data in cyclopropanation reactions for spiro[2.2]pentane derivatives?
- Methodological Answer : Contradictions in yields or stereoselectivity may arise from competing pathways (e.g., radical vs. carbene intermediates). Use isotopic labeling (e.g., deuterated substrates) or in-situ IR spectroscopy to track intermediate formation. For example, a deuterium kinetic isotope effect (KIE) >1 suggests a carbene-mediated mechanism .
Q. How do analytical techniques (e.g., NMR, X-ray crystallography) resolve structural ambiguities in this compound derivatives?
- Methodological Answer : NMR distinguishes spiro carbons (typically 90–100 ppm for cyclopropane carbons) and aldehyde signals (~200 ppm). X-ray crystallography confirms bond angles (e.g., ~60° for cyclopropane rings) and spatial arrangement. For unstable intermediates, cryogenic trapping or matrix isolation enhances spectral resolution .
Q. What strategies mitigate instability of this compound under acidic or basic conditions?
- Methodological Answer : Steric shielding via bulky protecting groups (e.g., trityl for aldehydes) or low-temperature conditions (-78°C) reduces ring-opening. Stability assays under varying pH (1–14) with LC-MS monitoring identify decomposition thresholds. Compare with analogous spiro[3.3]heptane derivatives to assess ring-size-dependent stability .
Key Research Gaps and Recommendations
- Gap 1 : Limited data on enantioselective synthesis of chiral spiro[2.2]pentane derivatives.
- Gap 2 : Unclear metabolic stability in biological studies.
- Proposal : Conduct in vitro microsomal assays (e.g., human liver microsomes) with LC-MS/MS quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
